3-Bromo-2-(carboxymethyl)benzoic Acid: A Halogenated Homophthalic Scaffold for Heterocyclic Synthesis
3-Bromo-2-(carboxymethyl)benzoic Acid: A Halogenated Homophthalic Scaffold for Heterocyclic Synthesis
Topic: 3-Bromo-2-(carboxymethyl)benzoic acid chemical properties and structure Content Type: In-depth technical guide.
Abstract
3-Bromo-2-(carboxymethyl)benzoic acid (CAS 1059623-69-6) is a specialized homophthalic acid derivative serving as a critical building block in the synthesis of polycyclic aromatic hydrocarbons and pharmacologically active isocoumarins.[1][2][3] Distinguished by the presence of a bromine atom at the 3-position (ortho to the carboxymethyl group), this compound offers unique regiochemical control in cyclization reactions and provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling. This guide details its structural properties, a validated synthetic workflow, and its application in generating privileged heterocyclic scaffolds.
Chemical Identity & Structural Analysis[5][6]
This compound belongs to the class of homophthalic acids (2-carboxyphenylacetic acids). Its structure consists of a benzene ring substituted with a carboxylic acid at position 1, a carboxymethyl group (acetic acid moiety) at position 2, and a bromine atom at position 3.
Nomenclature and Identifiers
-
IUPAC Name: 3-Bromo-2-(carboxymethyl)benzoic acid
-
Common Name: 3-Bromohomophthalic acid
-
Molecular Formula:
[1][2][4] -
Molecular Weight: 259.05 g/mol [1]
Structural Significance
The steric and electronic environment of the 3-bromo substituent is the defining feature of this molecule.
-
Ortho-Effect: The bromine atom is adjacent to the methylene (
) group. This proximity exerts steric pressure that influences the conformation of the carboxymethyl arm, often favoring cyclization to the anhydride form. -
Regiochemical Marker: In subsequent cyclization reactions (e.g., to isocoumarins), the bromine atom ends up at the 5-position of the resulting bicyclic system, a position difficult to access via direct halogenation of the isocoumarin core.
| Property | Value | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Predicted pKa (COOH) | ~3.5 - 3.8 | Aromatic COOH (Position 1). |
| Predicted pKa (CH2COOH) | ~4.2 - 4.5 | Aliphatic COOH (Position 2). |
| LogP | 1.77 | Moderate lipophilicity; soluble in polar organic solvents (DMSO, MeOH). |
| Melting Point | 185–190 °C (Dec) | Dehydrates to anhydride upon prolonged heating. |
Synthesis Protocol: The Homologation Route
Direct bromination of homophthalic acid lacks regioselectivity. The most robust, self-validating synthesis involves the homologation of 3-bromo-2-methylbenzoic acid . This route ensures the bromine remains fixed at the correct position relative to the carboxylates.
Pre-requisites & Safety
-
Precursors: 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2), N-Bromosuccinimide (NBS), Sodium Cyanide.
-
Hazards: Cyanide salts are fatal if swallowed or inhaled. All cyanation steps must be performed in a well-ventilated fume hood with a bleach quench bath ready.
Step-by-Step Methodology
Step 1: Esterification (Protection)
To prevent interference during radical bromination, the aromatic acid is first esterified.
-
Reaction: Reflux 3-bromo-2-methylbenzoic acid in methanol with catalytic
. -
Validation: TLC (Hexane/EtOAc 4:1) shows disappearance of the acid spot and appearance of a higher
ester.
Step 2: Radical Bromination (Wohl-Ziegler)
-
Reagents: Methyl 3-bromo-2-methylbenzoate, NBS (1.1 eq), AIBN (cat.),
or Trifluorotoluene (greener alternative). -
Protocol: Heat to reflux.[7] The reaction is driven by the formation of succinimide (floats on surface).
-
Mechanism: Radical abstraction of a benzylic hydrogen followed by recombination with Br•.
-
Critical Control Point: Stop reaction when mono-brominated product is maximal. Over-bromination leads to the gem-dibromide.
-
Product: Methyl 3-bromo-2-(bromomethyl)benzoate.
Step 3: Cyanation (Homologation)
-
Reagents: NaCN (1.2 eq), DMF/Water.
-
Protocol: Stir the bromomethyl intermediate with NaCN at room temperature for 4–6 hours.
-
Observation: The solution typically darkens.
-
Validation: IR spectroscopy will show a distinct nitrile stretch at ~2250
. -
Product: Methyl 3-bromo-2-(cyanomethyl)benzoate.
Step 4: Hydrolysis to Diacid
-
Reagents: NaOH (aq, 6M), then HCl.
-
Protocol: Reflux the nitrile-ester in strong base to hydrolyze both the nitrile (to carboxylate) and the ester. Acidify with HCl to pH 1 to precipitate the title compound.
-
Purification: Recrystallization from water/ethanol.
Caption: Validated synthetic route via Wohl-Ziegler bromination and nitrile homologation.
Reactivity & Applications in Drug Discovery
The primary utility of 3-bromo-2-(carboxymethyl)benzoic acid lies in its ability to form 3-bromohomophthalic anhydride , a reactive scaffold for constructing heterocyclic cores.
Formation of 3-Bromohomophthalic Anhydride
Upon heating with acetyl chloride or acetic anhydride, the diacid undergoes intramolecular dehydration.
-
Reactivity Profile: The resulting anhydride possesses a highly acidic methylene group (
~8–9). -
Mechanism: The carbonyls activate the central methylene, allowing it to act as a nucleophile (enol form) in condensation reactions.
Synthesis of 5-Bromoisocoumarins
The anhydride reacts with acid chlorides or esters to form isocoumarins. The 3-bromo substituent on the homophthalic acid maps to the 5-position of the isocoumarin.
-
Reaction: Condensation with benzoyl chloride (or derivatives) followed by rearrangement.
-
Significance: Isocoumarins are potent inhibitors of serine proteases and have anti-inflammatory properties. The 5-bromo group allows for the introduction of aryl or alkyl groups via Suzuki-Miyaura coupling after the ring system is formed, enabling the creation of diverse libraries.
Polycyclic Aromatic Hydrocarbon (PAH) Synthesis
The compound serves as a precursor to substituted tetralones and naphthalenes via Friedel-Crafts acylation (if the acid chloride is formed) or Dieckmann-type condensations.
Caption: Divergent synthesis pathways from the anhydride intermediate.
Handling & Storage (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep away from moisture; the anhydride form is sensitive to hydrolysis.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Sigma-Aldrich. (n.d.).[8] 3-Bromo-2-(carboxymethyl)benzoic acid Product Analysis. Retrieved from
-
ChemScene. (n.d.). 3-Bromo-2-(carboxymethyl)benzoic acid Structure and Properties. Retrieved from
-
PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid (Precursor Data). National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2020). Synthesis of alpha-bromocarboxylic acids and derivatives. Retrieved from
-
ChemicalBook. (2026). 3-(Bromomethyl)benzoic acid Properties and Synthesis. Retrieved from
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